

Physical and chemical properties of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
Cat. No.:	B1292567

[Get Quote](#)

An In-depth Technical Guide to 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

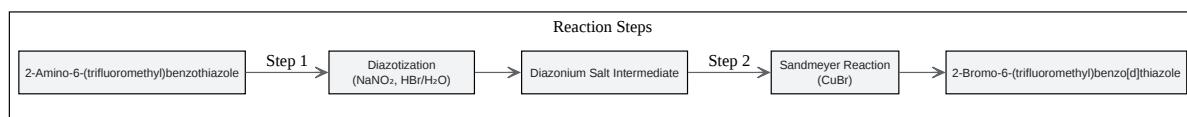
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole is a halogenated heterocyclic compound belonging to the benzothiazole class. The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. The presence of a bromine atom at the 2-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules. The trifluoromethyl group at the 6-position can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the known physical and chemical properties of **2-Bromo-6-(trifluoromethyl)benzo[d]thiazole**, along with insights into its synthesis and potential biological significance.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **2-Bromo-6-(trifluoromethyl)benzo[d]thiazole** is presented below. It is important to note that while some experimental data is available, many of the quantitative physical properties are currently based on computational predictions and require experimental validation.

Table 1: Physical and Chemical Properties of **2-Bromo-6-(trifluoromethyl)benzo[d]thiazole**

Property	Value	Source
Molecular Formula	C ₈ H ₃ BrF ₃ NS	[1] [2]
Molecular Weight	282.08 g/mol	[1] [2]
CAS Number	898748-23-7	N/A
Appearance	Solid	[2]
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Density	Not available	N/A
Solubility	Not available	N/A
InChI	1S/C8H3BrF3NS/c9-7-13-5-2-1-4(8(10,11)12)3-6(5)14-7/h1-3H	[2]
SMILES	FC(F) (C1=CC2=C(N=C(S2)Br)C=C1)F	[2]


Note: "Not available" indicates that experimental data could not be readily found in the public domain.

Synthesis and Purification

Experimental Protocol: General Synthesis of 2-Bromobenzothiazoles

While a specific, detailed protocol for the synthesis of **2-Bromo-6-(trifluoromethyl)benzo[d]thiazole** is not readily available in the cited literature, a general and common method for the synthesis of 2-bromobenzothiazoles involves the diazotization of the corresponding 2-aminobenzothiazole followed by a Sandmeyer-type reaction with a bromide source.

Workflow for the Synthesis of **2-Bromo-6-(trifluoromethyl)benzo[d]thiazole**

[Click to download full resolution via product page](#)

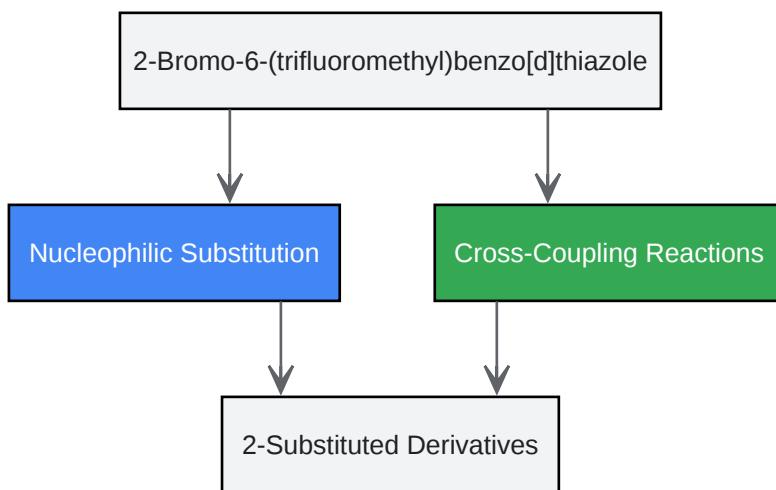
Caption: General synthetic workflow for 2-bromobenzothiazoles.

Step 1: Diazotization of 2-Amino-6-(trifluoromethyl)benzothiazole The starting material, 2-amino-6-(trifluoromethyl)benzothiazole, is dissolved in an aqueous acidic solution, typically hydrobromic acid (HBr). The solution is cooled to a low temperature (0-5 °C) in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature and vigorous stirring. This reaction generates an *in situ* diazonium salt intermediate.

Step 2: Sandmeyer Reaction A solution or suspension of copper(I) bromide (CuBr) in HBr is prepared. The cold diazonium salt solution from Step 1 is then slowly added to the CuBr solution. Nitrogen gas is evolved during this process, and the **2-bromo-6-(trifluoromethyl)benzo[d]thiazole** is formed. The reaction mixture is typically stirred for a period at low temperature and then allowed to warm to room temperature.

Purification Common purification methods for benzothiazole derivatives include:

- **Recrystallization:** The crude product can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol) to obtain a purified solid.


- Column Chromatography: For more rigorous purification, silica gel column chromatography can be employed, using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) as the eluent.

Reactivity and Stability

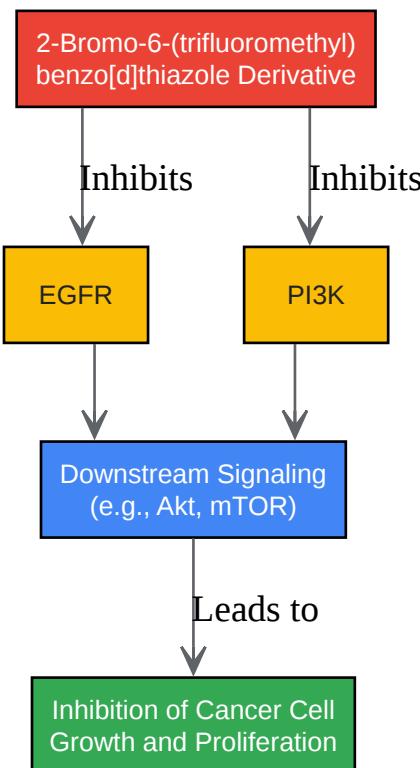
The chemical reactivity of **2-Bromo-6-(trifluoromethyl)benzo[d]thiazole** is largely dictated by the bromine atom at the 2-position and the electron-withdrawing nature of the trifluoromethyl group.

- Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the 2-position. This is a key reaction for the derivatization of this scaffold.
- Cross-Coupling Reactions: The C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of compounds for drug discovery.

Logical Relationship of Reactivity

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of the title compound.


Stability and Storage **2-Bromo-6-(trifluoromethyl)benzo[d]thiazole** is expected to be a stable solid under standard laboratory conditions.^[1] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.^[1] The storage class is designated as 6.1C, indicating it is a combustible, acute toxic category 3 compound.^[1]

Biological Activity and Potential Applications

While specific biological data for **2-Bromo-6-(trifluoromethyl)benzo[d]thiazole** is limited in the public domain, the benzothiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.

Anticancer Activity Many benzothiazole derivatives have demonstrated potent anticancer activity.^{[3][4]} The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. For instance, some benzothiazoles have been shown to inhibit receptor tyrosine kinases like EGFR, which are often overexpressed in various cancers.^[4] The inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is another mechanism attributed to some benzothiazole compounds.^[4]

Potential Signaling Pathway Inhibition

[Click to download full resolution via product page](#)

Caption: Potential anticancer signaling pathway inhibition.

Kinase Inhibitory Activity The benzothiazole core is a recognized scaffold for the design of protein kinase inhibitors.^[5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability to derivatize the 2-position of **2-Bromo-6-(trifluoromethyl)benzo[d]thiazole** makes it an attractive starting point for the development of selective and potent kinase inhibitors.

Safety Information

2-Bromo-6-(trifluoromethyl)benzo[d]thiazole is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).^[1] The GHS pictograms associated with this compound include the skull and crossbones (GHS06), indicating toxicity.^[1]

Table 2: Safety Information

Hazard Statement	Precautionary Statement
H301: Toxic if swallowed. ^[1]	P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor. ^[1]

Conclusion

2-Bromo-6-(trifluoromethyl)benzo[d]thiazole is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery, particularly in the areas of oncology and kinase inhibition. While there is a need for more comprehensive experimental data on its physical properties and specific biological activities, the known reactivity of the benzothiazole scaffold and the influence of the trifluoromethyl group suggest that this compound holds significant promise for the development of new therapeutic agents. Further research into its synthesis, derivatization, and biological evaluation is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole | Sigma-Aldrich [sigmaaldrich.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1292567#physical-and-chemical-properties-of-2-bromo-6-trifluoromethyl-benzo-d-thiazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com